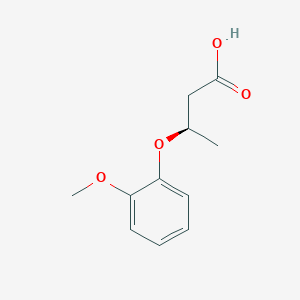

(R)-3-(2-Methoxyphenoxy)butanoic acid

Description

Contextualization within Chiral Butanoic Acid Derivative Research

Butanoic acid, a simple four-carbon carboxylic acid, serves as a foundational structure for a vast array of derivatives. libretexts.orgbiointerfaceresearch.com When substitutions create a chiral center, as in (R)-3-(2-Methoxyphenoxy)butanoic acid, the resulting molecules become probes for studying stereospecific interactions. nih.gov Chiral butanoic acid derivatives are significant in medicinal chemistry and materials science because their specific three-dimensional structure can lead to highly selective binding with biological targets or unique material properties. biointerfaceresearch.comnih.gov Research in this area often focuses on the asymmetric synthesis to produce enantiomerically pure compounds and the evaluation of how chirality influences their function. nih.govgoogle.com The pursuit of new, efficient, and versatile methods for differentiating between enantiomers remains a central focus for chemical researchers, with techniques like NMR spectroscopy playing a preeminent role. nih.gov

Historical Overview of Substituted Phenoxy Acids in Academic Literature

The study of substituted phenoxy acids has a rich history, dating back to the early 20th century. Initial research, such as the 1942 work by Zimmerman and Hitchcock, explored their role as plant growth substances and the relationship between their chemical structure and physiological activity. usda.gov This line of inquiry famously led to the development of the first synthetic hormone herbicides, including 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), which revolutionized agriculture after 1945. researchgate.netresearchgate.netnih.gov These compounds, which contain a substituted aromatic ring linked to a carboxylic acid via an ether bond, act as mimics of the natural plant hormone auxin. nih.gov Over the decades, extensive structural modifications have been explored, leading to derivatives with varying chain lengths (acetic, propionic, and butanoic acids) and diverse substitution patterns on the phenyl ring, continually expanding their applications and academic interest. nih.gov

Significance of Stereochemistry in Research on Butanoic Acid Compounds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the study of butanoic acid derivatives. nih.gov The presence of a chiral center gives rise to enantiomers—non-superimposable mirror images of each other (e.g., (R) and (S) forms). tru.ca These stereoisomers can have identical physical properties in an achiral environment but often exhibit profoundly different biological activities. nih.govtru.ca This is because biological systems, such as enzymes and receptors, are themselves chiral and interact selectively with only one enantiomer, akin to a key fitting into a specific lock. nih.gov

Overview of Current Research Trajectories and Academic Interest

While broad research into chiral butanoic acids and phenoxy acids is extensive, specific academic literature detailing current research on this compound is not widely available in public databases. Its appearance in chemical catalogs and databases suggests its primary role may be as a building block or intermediate in the synthesis of more complex molecules.

Research on structurally similar compounds provides insight into potential areas of interest:

Asymmetric Synthesis: Developing novel and efficient synthetic pathways to produce this specific (R)-enantiomer with high purity would be a logical area of academic pursuit. google.com

Pharmaceutical Intermediates: Compounds with phenoxybutyric acid scaffolds have been investigated as intermediates for synthesizing new types of estrogen receptor modulators and other bioactive molecules. nih.gov

Chiral Recognition Studies: Molecules like this serve as excellent substrates for developing new methods of chiral recognition and separation, a fundamental area of analytical and organic chemistry. nih.govmdpi.com

The academic interest in this compound is likely tied to its potential utility in these broader research programs rather than extensive studies on the compound itself.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

(3R)-3-(2-methoxyphenoxy)butanoic acid |

InChI |

InChI=1S/C11H14O4/c1-8(7-11(12)13)15-10-6-4-3-5-9(10)14-2/h3-6,8H,7H2,1-2H3,(H,12,13)/t8-/m1/s1 |

InChI Key |

ZQTCRWIQVNJWHF-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](CC(=O)O)OC1=CC=CC=C1OC |

Canonical SMILES |

CC(CC(=O)O)OC1=CC=CC=C1OC |

Origin of Product |

United States |

Synthetic Methodologies for R 3 2 Methoxyphenoxy Butanoic Acid

Strategies for Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For (R)-3-(2-Methoxyphenoxy)butanoic acid, this involves creating the stereocenter at the C3 position with the desired (R)-configuration.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis.

Transition metal catalysis, particularly with rhodium, has proven effective for the asymmetric hydrogenation of prochiral olefins. A plausible and highly effective route to this compound is the asymmetric hydrogenation of 3-(2-methoxyphenoxy)but-2-enoic acid or a related unsaturated precursor. In this approach, a rhodium(I) precursor is combined with a chiral phosphine (B1218219) ligand to form an active catalyst that coordinates to the double bond and delivers hydrogen stereoselectively.

Rhodium complexes of chiral secondary phosphine oxide (SPO) ligands have demonstrated high efficiency in the asymmetric hydrogenation of β-arylbut-3-enoic acids, which are structurally analogous to the precursor of the target molecule. rsc.orgresearchgate.net These reactions typically provide the desired chiral butanoic acids in excellent yields and with high enantiomeric excess (ee). The general catalytic cycle involves the formation of a chiral catalyst-substrate complex, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination to release the product and regenerate the catalyst.

Another class of effective ligands for Rh-catalyzed asymmetric hydrogenation are bisphosphine ligands featuring a thiourea (B124793) group, such as ZhaoPhos. These ligands have been successfully applied to the hydrogenation of various unsaturated substrates, including γ-butenolides, yielding chiral γ-butyrolactones with excellent enantioselectivity. nih.gov The underlying principles of stereoselection are applicable to the synthesis of the target butanoic acid.

Table 1: Representative Results for Rh-Catalyzed Asymmetric Hydrogenation of Analogous Substrates

| Substrate Type | Chiral Ligand | Catalyst System | Enantiomeric Excess (ee) | Reference |

| β-Arylbut-3-enoic acids | Chiral SPO | [Rh(cod)₂]BF₄ / Ligand | Up to 97% | rsc.org |

| γ-Phenyl-γ-butenolide | ZhaoPhos | [Rh(cod)₂]BF₄ / ZhaoPhos | >99% | nih.gov |

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. For the synthesis of this compound, an asymmetric Michael addition of 2-methoxyphenol (guaiacol) to a crotonate derivative (e.g., ethyl crotonate) would be a direct approach.

This type of conjugate addition can be catalyzed by chiral Brønsted acids or bases. Chiral phosphoric acids or bifunctional catalysts, such as those derived from cinchona alkaloids or 1,2-diaminocyclohexane bearing a thiourea moiety, are known to activate α,β-unsaturated systems towards nucleophilic attack while controlling the stereochemical outcome. semanticscholar.orgresearchgate.netrsc.org The catalyst typically works by forming a hydrogen bond with the electrophile, lowering its LUMO, and directing the nucleophile to one of the enantiotopic faces. While specific examples for the synthesis of 3-phenoxybutanoic acids via this method are not extensively documented, the strategy is well-established for a wide range of nucleophiles and electrophiles. semanticscholar.org An alternative, related approach is the enantioselective oxy-Michael addition, where a chiral amine-boronate complex can act as a chiral hydroxide (B78521) surrogate, though this is less direct for the target molecule. nih.gov

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. Two main biocatalytic strategies are applicable for preparing this compound: asymmetric reduction of a prochiral precursor and kinetic resolution of a racemic mixture.

Asymmetric Reduction: Ene-reductases (ERs), often from the "Old Yellow Enzyme" (OYE) family, are flavin-dependent enzymes that catalyze the highly stereoselective reduction of activated carbon-carbon double bonds. rsc.orgresearchgate.netnih.govnih.gov The precursor, ethyl 3-(2-methoxyphenoxy)but-2-enoate, is an ideal substrate for this class of enzymes. The reaction uses a nicotinamide (B372718) cofactor (NAD(P)H) as the hydride source, which is typically regenerated in situ using a sacrificial substrate like glucose and a suitable dehydrogenase (e.g., glucose dehydrogenase). This method can provide direct access to the (R)-enantiomer in very high enantiomeric excess. nih.gov

Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly used enzymes for the kinetic resolution of esters or alcohols. nih.govnih.govmdpi.comresearchgate.net For instance, a racemic mixture of ethyl 3-(2-methoxyphenoxy)butanoate could be subjected to hydrolysis catalyzed by a lipase (B570770). The enzyme would selectively hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid at a much faster rate than the other, allowing for the separation of the unreacted (R)-ester and the (S)-acid, both in high enantiomeric purity. The success of this method depends on the enzyme's enantioselectivity (E-value).

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. A highly practical precursor for this compound is ethyl (R)-3-hydroxybutanoate, which is commercially available in high optical purity, often produced via yeast-mediated reduction of ethyl acetoacetate. orgsyn.orgorgsyn.org

The synthesis involves the conversion of the secondary hydroxyl group into the 2-methoxyphenoxy ether. Two classical methods are well-suited for this transformation:

Williamson Ether Synthesis: This method involves the reaction of an alkoxide with an alkyl halide or sulfonate. wpmucdn.commasterorganicchemistry.comyoutube.comkhanacademy.org The hydroxyl group of ethyl (R)-3-hydroxybutanoate would first be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. The resulting sulfonate ester can then undergo an SN2 reaction with sodium 2-methoxyphenoxide (sodium guaiacolate), which is prepared by treating guaiacol (B22219) with a base like sodium hydride. This reaction proceeds with inversion of configuration at the stereocenter. Therefore, to obtain the (R)-product, one must start with ethyl (S)-3-hydroxybutanoate.

Mitsunobu Reaction: The Mitsunobu reaction allows for the direct conversion of an alcohol to an ether with inversion of stereochemistry. organic-chemistry.orgencyclopedia.pubnih.govresearchgate.net In this one-pot procedure, ethyl (S)-3-hydroxybutanoate would be treated with 2-methoxyphenol in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the phenoxide nucleophile in an SN2 fashion, yielding the desired (R)-3-(2-methoxyphenoxy)butanoate ester. Subsequent hydrolysis of the ester provides the target carboxylic acid.

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. The most common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. wikipedia.orglibretexts.org

This technique involves reacting racemic 3-(2-methoxyphenoxy)butanoic acid with a substoichiometric amount (typically 0.5 equivalents) of an enantiomerically pure chiral base. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, one of the salts will preferentially crystallize from a suitable solvent. gavinpublishers.commdpi.comresearchgate.net The less soluble diastereomeric salt is isolated by filtration, and the pure enantiomer of the carboxylic acid is then liberated by treatment with a strong acid. The chiral base can often be recovered and reused. The choice of resolving agent and solvent is critical and often determined through screening. onyxipca.com

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Chiral Resolving Agent | Type |

| (R)- or (S)-1-Phenylethylamine | Chiral Amine |

| (R)- or (S)-1-(1-Naphthyl)ethylamine | Chiral Amine |

| Brucine | Chiral Alkaloid |

| Strychnine | Chiral Alkaloid |

| Quinine | Chiral Alkaloid |

| (+)- or (-)-Dehydroabietylamine | Chiral Amine |

Chiral Resolution Techniques

Diastereomeric Salt Formation and Separation

One of the most established and industrially scalable methods for resolving racemic carboxylic acids is through the formation of diastereomeric salts. bioduro.comrsc.org This technique relies on the reaction of the racemic acid with a single enantiomer of a chiral base, known as a resolving agent. The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility in a given solvent. libretexts.orglibretexts.org This difference in solubility allows for their separation by fractional crystallization. libretexts.org

The general process involves dissolving the racemic 3-(2-methoxyphenoxy)butanoic acid and a sub-stoichiometric amount (typically around 0.5 equivalents) of a chiral resolving agent in a suitable solvent. Upon cooling or concentration, the less soluble diastereomeric salt preferentially crystallizes out of the solution. This salt is then isolated by filtration. Subsequently, the enantiomerically enriched carboxylic acid is recovered by treating the isolated salt with a strong acid to break the ionic bond and release the free acid and the resolving agent, which can often be recovered and reused. libretexts.org

The choice of resolving agent and solvent system is critical and often determined empirically through screening. bioduro.comresearchgate.net For acidic compounds like 3-(2-methoxyphenoxy)butanoic acid, common resolving agents are chiral amines.

Table 1: Common Chiral Resolving Agents and Solvents for Carboxylic Acid Resolution

| Resolving Agent | Typical Solvents |

|---|---|

| (R)-(+)-1-Phenylethylamine | Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile |

| (S)-(-)-1-Phenylethylamine | Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile |

| Quinine | Ethanol, Acetone, Ethyl Acetate |

| Cinchonidine | Methanol, Ethanol, Acetone |

| Brucine | Acetone, Water, Methanol |

For the resolution of 3-(2-methoxyphenoxy)butanoic acid, a typical procedure would involve using (R)-1-phenylethylamine to selectively crystallize the (R)-acid-(R)-amine salt, as the interaction between the two R-configured molecules often leads to a well-ordered, less soluble crystal lattice. libretexts.org

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution represents a powerful and green alternative for obtaining enantiomerically pure compounds. nih.gov This method utilizes the stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of this compound, this strategy is applied to a racemic ester derivative, such as ethyl 3-(2-methoxyphenoxy)butanoate.

In a typical kinetic resolution process, the racemic ester is subjected to hydrolysis in the presence of a lipase in an aqueous buffer system. The enzyme selectively hydrolyzes one of the enantiomers (for example, the S-enantiomer) to the corresponding carboxylic acid, while the desired R-enantiomer of the ester remains largely unaffected. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining ester and the formed acid. The resulting mixture of the (R)-ester and the (S)-acid can then be separated based on their different chemical properties (e.g., by extraction). Finally, the isolated (R)-ester is hydrolyzed chemically to yield the target this compound.

Immobilized enzymes are often preferred as they can be easily recovered and reused, enhancing the cost-effectiveness and sustainability of the process. mdpi.com Candida antarctica lipase B (CALB), often available commercially in an immobilized form such as Novozym 435, is a highly effective and versatile biocatalyst for the resolution of a wide range of esters. researchgate.netnih.gov

Table 2: Lipases Commonly Used in Kinetic Resolution of Esters

| Enzyme | Source Organism | Common Application |

|---|---|---|

| Lipase B (CALB) | Candida antarctica | Hydrolysis/transesterification of a broad range of esters |

| Lipase | Pseudomonas cepacia | Enantioselective hydrolysis of esters |

| Lipase | Candida rugosa | Hydrolysis of esters and amides |

Classical Racemic Synthesis and Subsequent Resolution (if applicable)

The precursor for the resolution, racemic 3-(2-methoxyphenoxy)butanoic acid, must first be synthesized. A common and straightforward method for its preparation is the Michael addition (conjugate addition) of guaiacol (2-methoxyphenol) to an acrylic acid derivative, such as ethyl crotonate.

The synthesis begins with the deprotonation of guaiacol using a suitable base, such as sodium hydride or sodium methoxide, to form the more nucleophilic sodium phenoxide. This phenoxide then attacks the β-carbon of ethyl crotonate in a conjugate addition reaction. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). After the addition is complete, the reaction mixture is quenched with a weak acid to neutralize the intermediate enolate, yielding racemic ethyl 3-(2-methoxyphenoxy)butanoate.

The final step is the hydrolysis of the resulting ester to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid to precipitate the racemic 3-(2-methoxyphenoxy)butanoic acid. The crude product can then be purified by recrystallization before proceeding to the resolution step.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and enantiomeric purity of the final product.

For the racemic synthesis , key parameters to optimize in the Michael addition include the choice of base, solvent, reaction temperature, and reaction time. A stronger base might lead to faster reaction rates but could also promote side reactions. The solvent can influence the solubility of the reactants and the stability of the intermediates. Temperature control is essential to ensure the desired conjugate addition occurs preferentially over other potential reactions.

For the diastereomeric salt resolution , optimization involves a systematic screening of chiral resolving agents and crystallization solvents. bioduro.comresearchgate.net The goal is to identify a combination that provides a significant difference in solubility between the two diastereomeric salts, leading to high diastereomeric excess in the crystalline fraction. Parameters such as the molar ratio of the resolving agent to the racemic acid, the concentration of the solution, the cooling rate, and the final filtration temperature are all critical variables that must be fine-tuned to maximize both the yield and the purity of the desired diastereomer. nih.gov

For the enzymatic kinetic resolution , optimization focuses on enhancing both the reaction rate and the enantioselectivity (E-value) of the enzyme. Factors to consider include the choice of lipase, pH of the buffer, reaction temperature, and the use of co-solvents to improve substrate solubility. The physical form of the enzyme (free vs. immobilized) can also significantly impact its stability and performance.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry can make the synthesis of this compound more sustainable and environmentally friendly.

A key application of green chemistry in this context is the use of biocatalysis . The enzymatic kinetic resolution described in section 2.1.3.2 is inherently a green technology. Enzymes operate under mild conditions (neutral pH, room temperature), are biodegradable, and can be highly selective, which reduces the formation of byproducts. mdpi.commdpi.com Using immobilized enzymes further enhances the green credentials by allowing for catalyst recycling. mdpi.com

In the racemic synthesis and resolution steps, careful solvent selection is important. Replacing hazardous solvents with greener alternatives (e.g., ethanol, isopropanol, or water where possible) can significantly reduce the environmental impact of the process. Furthermore, minimizing the total volume of solvent used contributes to waste reduction.

The principle of atom economy can be considered in the racemic synthesis. The Michael addition is an atom-economical reaction as it involves the addition of the two reactants without the loss of any atoms.

Finally, the ability to recover and reuse the chiral resolving agent from the diastereomeric salt resolution process is another important green consideration, as these reagents can be expensive.

Scale-Up Considerations and Challenges for Gram-to-Kilogram Synthesis

Transitioning the synthesis of this compound from the laboratory bench (gram scale) to industrial production (kilogram scale) presents several challenges.

When scaling up the diastereomeric salt resolution , the main challenges are related to the crystallization process. bioduro.com Controlling crystal growth, nucleation, and morphology is more difficult in large reactors. Inefficient mixing can lead to local supersaturation and the formation of impurities, while heat transfer becomes a critical parameter during cooling crystallization. rsc.org The filtration and drying of large quantities of crystalline material also require specialized equipment to ensure efficiency and consistency. Despite these challenges, diastereomeric resolution is often preferred over chiral chromatography for large-scale production due to its cost-effectiveness and the maturity of the technology. bioduro.com

For the enzymatic kinetic resolution , scale-up requires robust and stable biocatalysts. Mechanical stress from stirring in large reactors can damage immobilized enzyme particles, leading to a loss of activity. Therefore, reactor design is critical; for instance, packed-bed reactors or batchwise loop reactors might be used to minimize enzyme attrition. Ensuring efficient mass transfer between the aqueous and organic phases (if applicable) is also crucial for achieving reasonable reaction times on a large scale.

In the racemic synthesis , managing the heat generated from exothermic reactions (exotherms), such as the addition of the base or the Michael addition itself, becomes a primary safety and quality concern at scale. Proper process control and cooling capacity are essential to prevent runaway reactions and the formation of byproducts.

Stereochemical Purity and Configurational Stability of R 3 2 Methoxyphenoxy Butanoic Acid

Methods for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is crucial for quantifying the stereochemical purity of a chiral compound. Several analytical techniques are commonly employed for this purpose.

Absolute Configuration Assignment Methodologies

Determining the absolute three-dimensional arrangement of atoms in a chiral molecule is a critical aspect of stereochemistry.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This differential absorption provides a unique spectral fingerprint that is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.

For a chiral carboxylic acid like (R)-3-(2-Methoxyphenoxy)butanoic acid, direct VCD analysis in solution can be complicated by intermolecular hydrogen bonding, which can lead to ambiguous spectral data. nih.gov To circumvent this, the carboxylic acid is often converted to its corresponding methyl ester. This derivatization eliminates the hydrogen bonding effects, allowing for a clearer comparison between the experimental VCD spectrum and the spectra predicted by ab initio quantum chemical calculations. nih.gov

The absolute configuration is determined by comparing the experimental VCD spectrum of the methyl ester with the computationally predicted spectra for both the (R) and (S) enantiomers. A good correlation between the experimental spectrum and the calculated spectrum for one of the enantiomers provides an unambiguous assignment of the absolute configuration. nih.gov For instance, the (+)-enantiomers of similar alpha-aryloxypropanoic acids have been determined to possess the (R) configuration using this method. nih.gov

Illustrative VCD Data for Methyl (R)-3-(2-Methoxyphenoxy)butanoate

Disclaimer: The following data is illustrative and represents typical VCD spectral features for a chiral aryloxyalkanoic acid ester. Specific experimental data for this compound is not available in the cited literature.

| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Assignment |

| 1745 | +2.5 | C=O stretch |

| 1490 | -1.8 | Aromatic C=C stretch |

| 1240 | +3.2 | C-O-C stretch (ester) |

| 1100 | -2.1 | C-O-C stretch (ether) |

| 1025 | +1.5 | C-H bend |

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) Spectroscopy

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that probe the electronic transitions of a chiral molecule. ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light, while ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light. libretexts.orgwikipedia.org

These two phenomena are closely related (linked by the Kronig-Kramers transforms) and provide valuable information about the stereochemical environment of the chromophores within the molecule. wikipedia.org For this compound, the methoxyphenoxy group and the carboxylic acid group act as chromophores.

The shape of the ORD curve and the signs of the Cotton effects in the ECD spectrum are characteristic of the molecule's absolute configuration. libretexts.org A positive Cotton effect in the ECD spectrum, for example, corresponds to a region where the molar absorptivity for left circularly polarized light is greater than for right circularly polarized light. nih.gov By comparing the experimental ORD and ECD spectra with those predicted by theoretical calculations, the absolute configuration can be confidently assigned. nih.gov

Illustrative ORD and ECD Data for this compound

Disclaimer: The following data is illustrative and represents typical ORD and ECD spectral features for a chiral molecule with similar chromophores. Specific experimental data for this compound is not available in the cited literature.

| Wavelength (nm) | [α] (degrees) | Cotton Effect (ECD) | Electronic Transition |

| 310 | -50 | Negative | n → π* (C=O) |

| 280 | +120 | Positive | π → π* (Aromatic) |

| 250 | -80 | Negative | π → π* (Aromatic) |

| 220 | +200 | Positive | n → σ* (C=O) |

Studies on Racemization Pathways and Configurational Stability under Varied Conditions

The configurational stability of this compound is crucial for its stereochemical integrity over time and under various environmental conditions. Racemization, the process by which an enantiomerically pure sample converts into a 1:1 mixture of both enantiomers, can be influenced by factors such as temperature, pH, and the presence of catalysts. ru.nllibretexts.org

For carboxylic acids with a chiral center alpha to the carbonyl group, a common racemization mechanism involves the formation of an achiral enol or enolate intermediate. libretexts.orgrsc.org This process can be catalyzed by both acids and bases.

Base-catalyzed racemization: A base can abstract the acidic proton at the chiral center (the α-hydrogen), leading to the formation of a planar, achiral enolate anion. Subsequent non-stereospecific protonation of this intermediate will yield a racemic mixture. libretexts.orgresearchgate.net

Acid-catalyzed racemization: In the presence of an acid, the carbonyl oxygen can be protonated, which facilitates the formation of a planar, achiral enol tautomer. Reversion to the keto form is not stereospecific, resulting in racemization. libretexts.orgresearchgate.net

The rate of racemization is expected to be dependent on the specific conditions. For instance, increasing the temperature generally accelerates the rate of racemization by providing the necessary activation energy. ru.nl Similarly, extremes of pH are likely to increase the rate of racemization due to the higher concentrations of catalytic H⁺ or OH⁻ ions. researchgate.net

Illustrative Configurational Stability Data for this compound

Disclaimer: The following data is illustrative and represents expected stability trends for a chiral carboxylic acid. Specific experimental data for this compound is not available in the cited literature.

| Condition | Temperature (°C) | pH | Half-life of Racemization (hours) |

| A | 25 | 7.0 | > 1000 |

| B | 25 | 2.0 | 250 |

| C | 25 | 12.0 | 150 |

| D | 80 | 7.0 | 48 |

| E | 80 | 12.0 | 5 |

Structural Modifications and Derivatization of R 3 2 Methoxyphenoxy Butanoic Acid

Esterification and Amidation Reactions for Functional Group Transformation

The carboxylic acid group is a primary site for functional group transformation through esterification and amidation reactions. These reactions convert the acidic proton and hydroxyl group into ester or amide functionalities, which can significantly impact the molecule's polarity, solubility, and hydrogen bonding capacity.

Esterification: The synthesis of esters from (R)-3-(2-Methoxyphenoxy)butanoic acid can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. cerritos.educommonorganicchemistry.commasterorganicchemistry.comchemguide.co.uk To drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. cerritos.edumasterorganicchemistry.com For more sensitive substrates or to avoid the harsh conditions of strong acids, alternative methods such as the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed. commonorganicchemistry.com Another mild method involves the use of alkyl halides, like methyl iodide, to form the corresponding methyl ester. commonorganicchemistry.com

| Reaction | Reagents | Product | Key Features |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Corresponding Alkyl Ester | Equilibrium-driven; requires excess alcohol or water removal. |

| Steglich Esterification | Alcohol, DCC, DMAP | Corresponding Alkyl Ester | Mild conditions; suitable for acid-sensitive substrates. |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide), Base | Corresponding Alkyl Ester | Useful alternative to acid-catalyzed methods. |

Amidation: The conversion of the carboxylic acid to an amide is a crucial transformation in medicinal chemistry. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. A wide array of coupling reagents are available for this purpose, including 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). nih.govluxembourg-bio.comresearchgate.net These reagents facilitate the formation of an active ester intermediate, which then readily reacts with the amine to form the amide bond under mild conditions. nih.govluxembourg-bio.com The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions, even with electron-deficient amines. nih.gov

| Reagent Combination | Amine | Product | Typical Conditions |

| EDC/HOBt | Primary or Secondary Amine | Corresponding Amide | Room temperature, suitable solvent (e.g., DMF, CH₂Cl₂) |

| HATU/DIPEA | Primary or Secondary Amine | Corresponding Amide | Room temperature, suitable solvent (e.g., DMF) |

| DCC/DMAP | Primary or Secondary Amine | Corresponding Amide | Mild conditions, often used in peptide synthesis. |

Reduction of the Carboxylic Acid Moiety to Alcohols and Amines

The carboxylic acid functional group can be reduced to either a primary alcohol or, through a multi-step process, to an amine. These transformations lead to derivatives with significantly different chemical properties and potential biological activities.

Reduction to Alcohols: The reduction of carboxylic acids to primary alcohols requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the most commonly used reagent for this transformation. rsc.orgmdpi.commasterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. masterorganicchemistry.comlibretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. mdpi.commasterorganicchemistry.comlibretexts.org The reduction of an ester derivative of this compound with LiAlH₄ would also yield the corresponding primary alcohol, (R)-3-(2-Methoxyphenoxy)butan-1-ol. masterorganicchemistry.com

Conversion to Amines: The conversion of the carboxylic acid to an amine involves a multi-step sequence. One common method is to first convert the carboxylic acid to an amide, as described in the previous section, and then reduce the amide to the corresponding amine using a strong reducing agent like LiAlH₄. rsc.org Alternatively, the carboxylic acid can be subjected to a Curtius, Hofmann, or Schmidt rearrangement, which are methods for converting carboxylic acids into primary amines with the loss of one carbon atom. For instance, the Hofmann rearrangement of an unsubstituted amide derived from this compound would yield (R)-2-(2-methoxyphenoxy)propan-1-amine.

A more direct, though still multi-step, approach to obtaining an amino alcohol involves the reduction of an amino acid. For example, (R)-3-aminobutanoic acid has been successfully reduced to (R)-3-aminobutan-1-ol using sodium aluminum hydride. A similar strategy could potentially be applied to a derivative of the title compound where the carboxylic acid is converted to an amine.

Ether Linkage Modifications and Bioisosteric Replacements (e.g., Thioether, Amine Linkages)

The ether linkage in this compound is a key structural feature that can be modified to explore the impact of different heteroatoms on the molecule's properties. Bioisosteric replacement of the ether oxygen with sulfur (to form a thioether) or a nitrogen-containing group (to form an amine linkage) can alter conformation, lipophilicity, and metabolic stability.

Thioether Analogs: The synthesis of a thioether analog, (R)-3-(2-mercaptophenoxy)butanoic acid, would involve replacing the oxygen atom with a sulfur atom. A common method for the synthesis of aryl thioethers is the reaction of an aryl halide with a thiol in the presence of a transition metal catalyst, such as copper. d-nb.infobeilstein-journals.orgnih.gov Alternatively, phenols can be converted to aryl halides, which can then be reacted with a sulfur nucleophile. Another approach involves the use of xanthates as thiol-free reagents for the synthesis of thioethers from alkyl and aryl halides. mdpi.com

Amine Linkage Analogs: Replacing the ether oxygen with a nitrogen atom would result in an N-aryl derivative. The direct conversion of phenols to anilines can be challenging but has been achieved using methods such as palladium-catalyzed reaction with hydrazine. rsc.orgnih.gov This method offers a direct route to convert a phenolic precursor to the corresponding primary aniline. rsc.orgnih.gov Another approach involves a multi-step sequence where the phenol (B47542) is first converted to a better leaving group, followed by nucleophilic aromatic substitution with an amine.

| Modification | Synthetic Strategy | Resulting Linkage |

| Thioether Replacement | Reaction of an aryl halide with a thiol (e.g., Ullmann condensation) | -S- |

| Amine Replacement | Palladium-catalyzed reaction of a phenol with hydrazine | -NH- |

Aromatic Ring Substitutions and Further Functionalization

The 2-methoxyphenyl ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of substituents that can modulate the electronic and steric properties of the molecule. The methoxy (B1213986) group is an ortho-, para-directing and activating group, which influences the regioselectivity of these reactions.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are powerful methods for introducing acyl and alkyl groups onto the aromatic ring. wikipedia.org For example, the acylation of guaiacol (B22219) (2-methoxyphenol), a closely related compound, has been studied, indicating that the aromatic ring is reactive towards these types of transformations. d-nb.infobeilstein-journals.orgresearchgate.net The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an acyl chloride or alkyl halide. wikipedia.org The position of substitution will be directed by the activating methoxy group, likely at the positions para and ortho to it.

Halogenation and Nitration: Halogenation, such as bromination, can be achieved using a halogen source like bromine in the presence of a Lewis acid. Studies on the bromination of 2-methoxydiphenyl ether have shown that multiple bromine atoms can be introduced onto the aromatic rings. nih.gov Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com Again, the substitution pattern is directed by the existing methoxy group.

| Reaction | Reagents | Typical Substituents Introduced |

| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid (e.g., AlCl₃) | Acyl group (-COR) |

| Friedel-Crafts Alkylation | Alkyl Halide, Lewis Acid (e.g., AlCl₃) | Alkyl group (-R) |

| Halogenation | Halogen (e.g., Br₂), Lewis Acid | Halogen atom (-Br, -Cl) |

| Nitration | HNO₃, H₂SO₄ | Nitro group (-NO₂) |

Alpha- and Beta-Substitutions on the Butanoic Acid Chain

Modifications at the α- and β-positions of the butanoic acid chain can introduce new stereocenters and functional groups, leading to a diverse range of analogs.

Alpha-Substitutions: The α-carbon of the carboxylic acid can be functionalized through enolate chemistry. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates an enolate that can react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position. The diastereoselectivity of this reaction can often be controlled by the choice of chiral auxiliaries or catalysts.

Beta-Substitutions: Introducing substituents at the β-position of the butanoic acid chain can be achieved through various synthetic strategies. One approach involves the conjugate addition of nucleophiles to an α,β-unsaturated precursor. For example, a Michael addition of a nucleophile to an α,β-unsaturated ester derived from the butanoic acid chain would introduce a substituent at the β-position. Diastereoselective synthesis of β-substituted butanoic acid derivatives has been achieved using chiral auxiliaries to control the stereochemical outcome of the reaction.

Formation of Hybrid Molecules and Conjugates with Other Chemical Entities

To explore new therapeutic possibilities, this compound can be conjugated to other chemical entities to create hybrid molecules. dntb.gov.uanih.govmdpi.comnih.gov This strategy aims to combine the properties of the parent molecule with those of another bioactive scaffold, potentially leading to synergistic effects or novel mechanisms of action.

Peptide Conjugates: The carboxylic acid functionality of this compound is well-suited for conjugation to the N-terminus or a side-chain amino group of a peptide. nih.govrsc.orgalmacgroup.comprfal.com Standard peptide coupling reagents, such as HATU or EDC/HOBt, can be used to form a stable amide bond between the carboxylic acid and the peptide. researchgate.net This approach can be used to target specific tissues or cells by conjugating the molecule to a cell-penetrating or targeting peptide.

Conjugates with Other Bioactive Molecules: The molecule can also be linked to other small molecule drugs or pharmacophores to create hybrid drugs. dntb.gov.uamdpi.comnih.gov The linker used to connect the two moieties can be varied in length and chemical nature to optimize the properties of the resulting hybrid molecule. For example, an ester or amide linkage could be formed with a hydroxyl or amino group on another bioactive compound. This approach has been used to develop novel anticancer agents and other therapeutics. nih.govnih.gov

Mechanistic Investigations of R 3 2 Methoxyphenoxy Butanoic Acid at the Molecular Level

In Vitro Target Identification and Interaction Profiling (Non-Mammalian/Non-Clinical)

Currently, there is no publicly available research detailing the in vitro target identification or interaction profiling of (R)-3-(2-Methoxyphenoxy)butanoic acid in non-mammalian or non-clinical systems. Such studies are crucial for elucidating the specific biomolecules with which a compound interacts to exert a biological effect.

Enzyme Binding and Inhibition Studies (e.g., Hydrolases, Oxidoreductases)

No specific studies have been identified that investigate the binding or inhibitory effects of this compound on enzymes such as hydrolases or oxidoreductases. For example, research on a structurally different compound, (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, has identified it as a potent and selective inhibitor of aldo-keto reductase 1C3 (AKR1C3), an oxidoreductase. nih.govnih.gov However, these findings cannot be directly extrapolated to this compound due to differences in their chemical structures. General studies on fatty acid amide hydrolase (FAAH) inhibitors have explored various chemical scaffolds, but none matching the specific structure of the compound . nih.govnih.govmdpi.com

Receptor Ligand Binding Assays (Non-Human, Non-Clinical Contexts)

There is no available data from receptor ligand binding assays to indicate any specific non-human receptor targets for this compound. Such assays are fundamental in determining the affinity and specificity of a compound for various receptors.

Protein-Ligand Interaction Analysis Techniques (e.g., Surface Plasmon Resonance)

No studies utilizing techniques like Surface Plasmon Resonance (SPR) or other biophysical methods to analyze the direct interaction between this compound and any specific protein have been found in the scientific literature. SPR is a powerful tool for determining the kinetics and affinity of binding interactions in real-time. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies Based on Systematic Structural Variations

While general structure-activity relationship (SAR) studies have been conducted on broader classes of compounds like phenolic acid derivatives and phenoxy-phenol derivatives, a specific SAR study centered on systematic structural variations of this compound is not available. uc.ptmdpi.com SAR studies are essential for understanding how different chemical moieties on a molecule contribute to its biological activity and for optimizing lead compounds in drug discovery.

Stereospecificity of Molecular Recognition and Interaction

The importance of stereochemistry in molecular recognition is a well-established principle in pharmacology. However, no research has been published that specifically investigates the stereospecificity of this compound's interactions with any biological target. Such studies would typically involve comparing the activity of the (R)-enantiomer with its (S)-enantiomer to determine if the biological target exhibits a preference for one stereoisomer.

Kinetic and Thermodynamic Aspects of Compound-Biomolecule Binding

There is a lack of experimental data on the kinetic (association and dissociation rate constants, k_on and k_off) and thermodynamic (changes in enthalpy, ΔH, and entropy, ΔS) parameters governing the binding of this compound to any biomolecule. These parameters provide deep insights into the nature and mechanism of the binding interaction. researchgate.netnih.govresearchgate.netnih.gov

Computational Chemistry and in Silico Studies of R 3 2 Methoxyphenoxy Butanoic Acid

Conformational Analysis and Energy Landscapes Mapping

Conformational analysis is a computational method used to identify the stable three-dimensional shapes (conformations) of a molecule and their relative energies. By mapping the potential energy surface, researchers can determine the lowest energy (most stable) conformations and the energy barriers between different conformations. This information is crucial for understanding a molecule's flexibility and how it might interact with biological targets.

Despite a thorough review of available literature, no studies detailing the conformational analysis or energy landscape mapping specifically for (R)-3-(2-Methoxyphenoxy)butanoic acid have been found. Such a study would theoretically involve rotating the single bonds of the molecule—particularly around the ether linkage and the butanoic acid chain—to calculate the potential energy of each resulting conformer. The results would typically be presented as a potential energy surface plot or a table of low-energy conformers.

Table 6.1.1: Hypothetical Low-Energy Conformers of this compound (Note: This table is for illustrative purposes only, as no published data is available.)

| Conformer ID | Dihedral Angle 1 (°C-O-C-C) | Dihedral Angle 2 (°O-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 180 (anti) | 60 (gauche) | 0.00 |

| 2 | 60 (gauche) | 180 (anti) | 1.20 |

Molecular Docking Simulations with Hypothetical Biological Target Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to screen for potential drug candidates by predicting the binding affinity and mode of interaction with a biological target.

No molecular docking studies specifically investigating this compound against any biological target have been identified in the scientific literature. To perform such a study, a researcher would first need to hypothesize a biological target. Then, the three-dimensional structure of the target would be used as a receptor for the computational docking of the most stable conformer of this compound. The output would include a predicted binding energy and a visualization of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the target's active site.

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a compound-biomolecule complex predicted by molecular docking, an MD simulation can provide insights into the stability of the binding pose, the flexibility of the complex, and the specific interactions that hold the two molecules together.

There is no published research available that describes molecular dynamics simulations performed on a complex between this compound and any biomolecule. A hypothetical MD study would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces between atoms over a set period (nanoseconds to microseconds) to observe the dynamic behavior of the system.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, often using methods like Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of a molecule. These calculations can determine properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information helps in predicting the molecule's reactivity and potential interaction sites.

No specific quantum chemical studies focused on the electronic properties and reactivity of this compound were found. Such a study would provide valuable data on its chemical behavior. For example, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Table 6.4.1: Illustrative Electronic Properties for a Molecule of Similar Size (Note: This data is not for this compound and is for illustrative purposes only.)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, unsynthesized analogs.

A prerequisite for a QSAR study is a dataset of structurally similar compounds (analogs) with experimentally measured biological activity against a specific target. As there are no published studies on the biological activity of this compound or a series of its analogs, no QSAR models have been developed. If such data were available, a QSAR model could be built to guide the design of new analogs with potentially improved activity.

Advanced Analytical Methodologies for Research on R 3 2 Methoxyphenoxy Butanoic Acid

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation and impurity profiling of (R)-3-(2-Methoxyphenoxy)butanoic acid. By providing highly accurate mass measurements, typically with sub-ppm error, HRMS allows for the unambiguous determination of the elemental composition of the parent molecule and any related impurities.

In the analysis of this compound, electrospray ionization (ESI) in negative ion mode is commonly employed, leading to the detection of the deprotonated molecule [M-H]⁻. The high resolving power of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers enables the differentiation of the target analyte from potential isobaric interferences, which is crucial for accurate impurity profiling.

Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ ion would be expected to yield characteristic fragmentation patterns. Key fragmentation pathways for phenoxyalkanoic acids typically involve cleavage of the ether bond and decarboxylation. While specific fragmentation data for this compound is not extensively published, based on its structure, expected fragmentation patterns would include the loss of the butanoic acid side chain and cleavages within the phenoxy moiety. The accurate mass measurement of these fragment ions provides further confidence in the structural assignment.

Table 1: Theoretical HRMS Data for this compound and Potential Fragments

| Ion | Chemical Formula | Theoretical m/z |

|---|---|---|

| [M-H]⁻ | C₁₁H₁₃O₄⁻ | 209.0819 |

| [M-H-CO₂]⁻ | C₁₀H₁₃O₂⁻ | 165.0921 |

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Solid-State NMR for Conformational Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the complete structural characterization of this compound in solution and in the solid state. While standard one-dimensional ¹H and ¹³C NMR provide initial structural information, advanced 2D NMR techniques are essential for unambiguous assignment of all proton and carbon signals, especially in the complex aromatic region and for the chiral butanoic acid chain.

Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity within the molecule.

COSY spectra would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the butanoic acid side chain (the methyl, methine, and methylene (B1212753) protons).

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the well-resolved proton spectrum.

HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting the butanoic acid moiety to the methoxyphenoxy group. For example, correlations would be expected between the proton on the carbon bearing the ether linkage and the carbons of the aromatic ring.

Solid-state NMR (ssNMR) could offer insights into the conformational preferences and packing of this compound in its crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra in the solid state, revealing information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which are not observable in solution-state NMR.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound

| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 6.8 - 7.2 | 110 - 160 |

| Methoxy (B1213986) Protons | ~3.8 | ~55 |

| Butanoic Acid CH | ~4.5 | ~70 |

| Butanoic Acid CH₂ | ~2.5 | ~40 |

| Butanoic Acid CH₃ | ~1.2 | ~20 |

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS/MS)

For the analysis of this compound in complex matrices such as biological fluids, environmental samples, or reaction mixtures, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the methods of choice due to their high selectivity and sensitivity.

LC-MS/MS is particularly well-suited for the direct analysis of this compound. Chiral liquid chromatography is essential for the separation of the (R) and (S) enantiomers. This is typically achieved using a chiral stationary phase (CSP), such as those based on cyclodextrins or polysaccharide derivatives. The separated enantiomers are then detected by a tandem mass spectrometer, often a triple quadrupole, operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M-H]⁻ ion at m/z 209.1) is selected and fragmented, and one or more specific product ions are monitored. This highly selective detection method minimizes interferences from the matrix, allowing for accurate quantification at very low levels.

GC-MS/MS analysis of this compound would typically require derivatization to increase its volatility and thermal stability. The carboxylic acid group is often converted to an ester, for example, a methyl or pentafluorobenzyl ester. Enantioselective separation can be achieved using a chiral GC column. Similar to LC-MS/MS, detection by tandem mass spectrometry in MRM mode provides excellent sensitivity and selectivity.

Spectroscopic Probes and Reporter Assays for Molecular Environment Studies

While direct research employing spectroscopic probes and reporter assays specifically for this compound is limited, these techniques offer powerful approaches to study its interactions and behavior in biological or chemical systems.

Spectroscopic probes , such as fluorescent tags, could be chemically attached to the molecule to study its localization and transport in cellular environments. For instance, derivatizing the carboxylic acid with a fluorescent amine would allow for visualization of its uptake and distribution in cells using fluorescence microscopy.

Reporter assays could be employed to investigate the potential biological activity of this compound. For example, if the compound is hypothesized to interact with a specific receptor or enzyme, a reporter gene assay could be used. In such an assay, cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by the target of interest. A change in the reporter signal upon treatment with the compound would indicate an interaction with the targeted pathway.

These advanced methodologies, while not all extensively documented for this specific compound, represent the state-of-the-art for the comprehensive analytical characterization of chiral molecules like this compound.

Emerging Applications and Research Directions for R 3 2 Methoxyphenoxy Butanoic Acid

Future Perspectives and Challenges in Research on R 3 2 Methoxyphenoxy Butanoic Acid

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge and opportunity in the study of (R)-3-(2-Methoxyphenoxy)butanoic acid lies in the development of highly efficient and environmentally benign synthetic strategies. Traditional chemical syntheses of chiral molecules often involve multiple steps, the use of hazardous reagents, and result in significant chemical waste. Future research will likely focus on overcoming these limitations through innovative approaches.

Key Future Directions:

Chemoenzymatic Synthesis: The integration of enzymatic catalysts into synthetic pathways offers a promising route to greener and more selective production. researchgate.net Enzymes, such as lipases and reductases, can operate under mild conditions and exhibit high enantioselectivity, potentially simplifying the synthesis of the (R)-enantiomer. researchgate.net The challenge will be to identify or engineer enzymes with high specificity and activity for the precursors of this compound.

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation is a powerful tool for establishing stereocenters. rsc.org The development of novel chiral catalysts, for instance, those based on rhodium complexes with chiral phosphine (B1218219) ligands, could enable the direct and highly enantioselective synthesis of the target molecule from a prochiral precursor. rsc.org The key challenge is the design of catalysts that are not only highly selective but also robust and recyclable.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a major area in asymmetric synthesis. acs.org These metal-free catalysts can offer unique reactivity and selectivity profiles. Future work could explore the application of chiral organocatalysts to key bond-forming reactions in the synthesis of this compound, potentially leading to more sustainable and cost-effective routes. acs.org

| Synthetic Approach | Potential Advantages | Key Challenges |

| Chemoenzymatic Synthesis | High enantioselectivity, mild reaction conditions, reduced environmental impact. researchgate.net | Enzyme discovery and engineering, substrate scope limitations. |

| Asymmetric Hydrogenation | High efficiency and enantioselectivity, potential for industrial scale-up. rsc.org | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Organocatalysis | Metal-free, environmentally benign, unique reactivity. acs.org | Catalyst loading, reaction times, scalability. |

Deeper Elucidation of Stereoselective Molecular Mechanisms of Action

The biological and chemical effects of chiral molecules are often highly dependent on their absolute configuration. mdpi.com A critical area of future research will be to unravel the specific molecular mechanisms through which this compound interacts with biological systems and other molecules in a stereoselective manner.

Key Research Questions:

Target Identification: Identifying the specific biological targets (e.g., proteins, enzymes, receptors) with which this compound interacts is a fundamental step. The three-dimensional structure of the molecule will dictate its binding affinity and specificity. researchgate.net

Binding Interactions: Understanding the precise nature of the interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, between the (R)-enantiomer and its target is crucial. mdpi.com This knowledge can explain the observed stereoselectivity and guide the design of more potent analogs. mdpi.com

Computational and Experimental Synergy: A combination of computational methods, like molecular docking, and experimental techniques, such as X-ray crystallography and NMR spectroscopy, will be essential to build a comprehensive picture of the stereoselective interactions at the atomic level. mdpi.comnih.gov

Predictive Modeling for Structure-Function Relationships and Design Principles

Computational modeling and in silico design are becoming indispensable tools in chemical and biological research. nih.govnih.gov For this compound, predictive modeling can accelerate the discovery of new functionalities and the optimization of its properties.

Future Applications of Predictive Modeling:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound and its analogs with their biological or chemical activities. researchgate.net This can help in predicting the activity of new, unsynthesized derivatives.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the molecule and its interactions with targets over time, offering a more realistic view of the binding process. nih.gov

De Novo Design: Advanced computational algorithms can be used to design novel analogs of this compound with enhanced or entirely new properties, based on the desired structure-function relationships. researchgate.net

| Modeling Technique | Application | Potential Outcome |

| QSAR | Predicting activity of new analogs. researchgate.net | Faster identification of lead compounds. |

| Molecular Dynamics | Simulating molecular interactions over time. nih.gov | Deeper understanding of binding mechanisms. |

| De Novo Design | Designing novel molecules with desired properties. researchgate.net | Creation of optimized and innovative compounds. |

Integration with High-Throughput Screening Methodologies for Novel Interactions (Non-Clinical)

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for their interaction with a specific target or their effect on a particular biological process. nih.gov Integrating this compound into HTS campaigns can uncover novel, non-clinical interactions and applications.

Potential HTS Applications:

Target-Based Screening: Screening the compound against a diverse panel of proteins or other biomolecules could identify unexpected binding partners, opening up new avenues of research. researchgate.net

Phenotypic Screening: Assessing the effect of the compound on cellular models can reveal novel biological activities without prior knowledge of the molecular target. nih.gov

Materials Science Screening: HTS methodologies can also be applied to screen for novel properties in a materials context, for example, its ability to influence crystallization processes or self-assembly. rsc.org

Exploration of its Potential in New Academic Domains

The unique structural features of this compound make it a valuable chiral building block for the synthesis of more complex molecules and for exploration in various academic disciplines. nih.govwaseda.jp

Emerging Research Areas:

Chiral Materials Science: The incorporation of this chiral molecule into polymers or metal-organic frameworks could lead to the development of new materials with unique optical, electronic, or catalytic properties. chiralpedia.com

Supramolecular Chemistry: Its ability to form non-covalent interactions could be exploited in the design of self-assembling systems and functional molecular architectures. nih.gov

Sustainable Chemistry: As a chiral building block derived from potentially sustainable synthetic routes, it could play a role in the development of environmentally friendly agrochemicals or other functional molecules. musechem.comresearchgate.net The broader class of aryloxyphenoxypropionic acids, for instance, has been explored for herbicidal activity. researchgate.net

Conclusion

Summary of Key Research Advancements on (R)-3-(2-Methoxyphenoxy)butanoic acid

There is no available scientific literature detailing any research advancements for this compound. This includes a lack of information on its synthesis, characterization, and any investigation into its chemical or biological properties.

Outlook on its Continuing Relevance and Potential Contributions in Chemical and Biological Sciences

Without any foundational research, it is not possible to provide an evidence-based outlook on the future relevance or potential contributions of this compound. Any discussion on its potential would be purely speculative and would not meet the criteria for a scientifically rigorous article.

It is possible that research on this compound exists in proprietary, unpublished forms within private industries or that it has not yet been a subject of academic or public-domain research. Until such research is published, a detailed scientific article on this compound cannot be generated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.